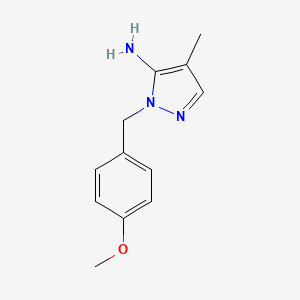![molecular formula C21H21F3N4O3S B2604187 3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892256-34-7](/img/structure/B2604187.png)
3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with a unique structure that integrates features of thienopyrimidine, piperazine, and trifluoromethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step processes starting from readily available precursor compounds. Typical routes may include:
Formation of Thienopyrimidine Core
Reaction of 2-aminothiophene with a suitable formamide to yield the thienopyrimidine skeleton under high temperature and catalytic conditions.
Incorporation of Piperazine Moiety
Subsequent coupling of the synthesized thienopyrimidine with a piperazine derivative, achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an anhydrous solvent.
Attachment of Trifluoromethylphenyl Group
Introduction of the trifluoromethylphenyl group through a nucleophilic substitution reaction, often using an aryl trifluoromethyl halide in the presence of a strong base.
Industrial Production Methods: : For industrial-scale production, process optimization focuses on yield, purity, and cost-effectiveness. Large reactors with precise temperature and pressure control are used to maintain reaction consistency and efficiency. The purification might involve techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidative reactions especially at the piperazine ring, possibly forming N-oxides.
Reduction: : Reduction reactions can target the thienopyrimidine core, reducing the di-ketone to a diol.
Substitution: : Halogenation and other substitution reactions can occur on the aromatic ring, enabling further functionalization.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing halogenation reagents like N-bromosuccinimide in a radical initiator medium.
Major Products
The oxidative, reductive, or substitution products vary depending on the conditions but typically retain the core thienopyrimidine structure while modifying peripheral groups.
Applications De Recherche Scientifique
The compound's structure allows for diverse applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its biological activity, including enzyme inhibition and receptor binding.
Medicine: : Potential use in designing pharmaceuticals targeting specific pathways, like anti-inflammatory or anti-cancer agents.
Industry: : Utilized in materials science for developing novel materials with specialized properties.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: : Influences signaling pathways linked to inflammation, cell proliferation, or metabolic regulation, depending on its specific application in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Comparison: : Compared to other thienopyrimidine derivatives, 3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to the trifluoromethylphenyl and piperazine functionalities, which can enhance its biological activity and pharmacokinetic properties. Similar Compounds :
Thieno[3,2-d]pyrimidine derivatives with varying substituents.
Piperazine-containing compounds used in similar medicinal contexts.
Trifluoromethylphenyl derivatives known for their enhanced metabolic stability.
This article provides an overview of the fascinating and complex nature of this compound, showcasing its synthetic strategies, reactivity, and broad scientific applications. Let’s just say it’s quite the multitasker in the world of chemistry!
Propriétés
IUPAC Name |
3-[4-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3S/c22-21(23,24)14-3-1-4-15(13-14)26-8-10-27(11-9-26)17(29)5-2-7-28-19(30)18-16(6-12-32-18)25-20(28)31/h1,3-4,6,12-13H,2,5,7-11H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQJJOGLQZCNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2604107.png)



![N-(2,5-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2604113.png)
![6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2604114.png)

![4-butoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2604116.png)
![2-(3-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2604121.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate](/img/structure/B2604122.png)

![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)
